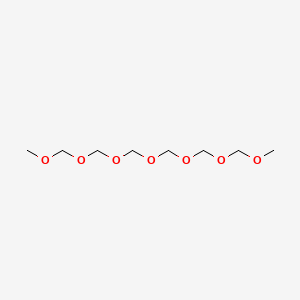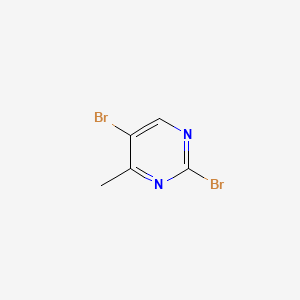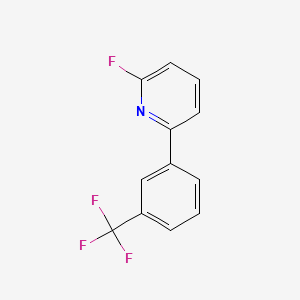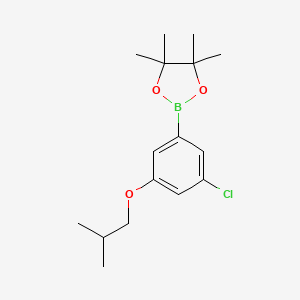
2-(3-氯-5-异丁氧基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as 3-Chloro-5-isobutoxyphenylboronic acid, pinacol ester . It has a molecular weight of 310.63 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of this compound is C16H24BClO3 . The InChI code is 1S/C16H24BClO3/c1-11(2)10-19-14-8-12(7-13(18)9-14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.62 . The storage temperature is recommended to be refrigerated .
科学研究应用
Synthesis and Chemical Properties
The compound 2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is part of a broader class of compounds explored for various synthetic applications. For example, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives demonstrates the utility of related dioxaborolane structures in producing compounds with potential inhibitory activity against serine proteases, including thrombin, without displaying significant S–B or N–B coordination (Spencer et al., 2002). This suggests the chemical versatility and functionalization potential of the dioxaborolane moiety for developing bioactive molecules.
Additionally, the crystal structure analysis of a related 2-aminophenoxy derivative highlights the structural characteristics, such as the planar aromatic 6-ring and the borolane 5-ring, providing insights into the molecular geometry and potential reactivity of these compounds (Seeger & Heller, 1985). These structural insights are critical for designing molecules with specific interactions and reactivity in mind.
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives serve as precursors for the synthesis of polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity (Yokozawa et al., 2011). This highlights their role in precision polymer synthesis, enabling the development of materials with tailored properties for specific applications, such as in organic electronics or as materials for liquid crystal display (LCD) technology (Das et al., 2015).
Furthermore, these compounds have been used to synthesize deeply colored polymers containing isoDPP units, showcasing the potential for creating materials with specific optical properties, which could be beneficial for various applications ranging from photovoltaics to organic LEDs (Welterlich, Charov, & Tieke, 2012).
Analytical and Organic Synthesis Applications
The use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane for quantitative NMR analysis of lignins underscores the importance of similar dioxaborolane derivatives in analytical chemistry, providing a tool for detailed structural analysis of complex biological materials (Granata & Argyropoulos, 1995). This application is crucial for understanding the composition and structure of lignins, which has implications for both materials science and environmental chemistry.
Moreover, the synthesis of benzyloxycyanophenylboronic esters, involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, represents another facet of organic synthesis where these compounds contribute to the creation of novel boronic esters with potential applications in drug discovery and development (El Bialy, Abd El Kader, & Boykin, 2011).
安全和危害
The safety data sheet indicates that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If the compound is ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .
属性
IUPAC Name |
2-[3-chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClO3/c1-11(2)10-19-14-8-12(7-13(18)9-14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNKGTMEGBNLCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675263 |
Source


|
| Record name | 2-[3-Chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1218789-43-5 |
Source


|
| Record name | 2-[3-Chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

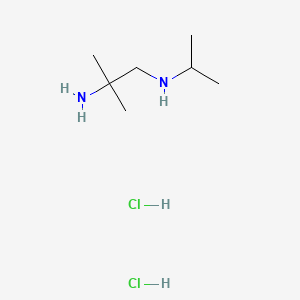
![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)
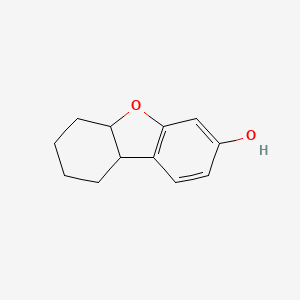
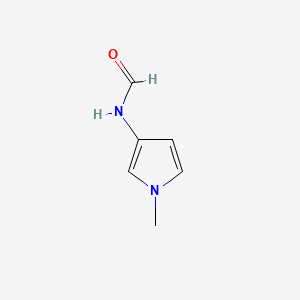
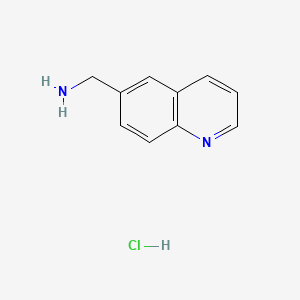
![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)
![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)
![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)
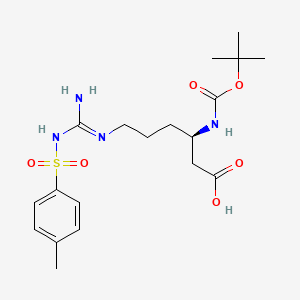
![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)

